2,4-Difluoro-benzenebutanol

Beschreibung

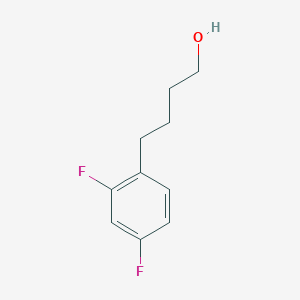

Chemical Identity and Structure 2,4-Difluoro-benzenebutanol (CAS: 1342602-90-7) is a fluorinated aromatic alcohol with a butanol chain attached to a benzene ring substituted with fluorine atoms at the 2- and 4-positions. Its molecular formula is C₁₀H₁₂F₂O, and it has a molecular weight of 186.20 g/mol.

Eigenschaften

Molekularformel |

C10H12F2O |

|---|---|

Molekulargewicht |

186.20 g/mol |

IUPAC-Name |

4-(2,4-difluorophenyl)butan-1-ol |

InChI |

InChI=1S/C10H12F2O/c11-9-5-4-8(10(12)7-9)3-1-2-6-13/h4-5,7,13H,1-3,6H2 |

InChI-Schlüssel |

NXXWFZXJWVLEHE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1F)F)CCCCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2,4-Difluor-benzenebutanol beinhaltet typischerweise die Fluorierung eines Benzolderivats, gefolgt von der Einführung einer Butanol-Seitenkette. Eine gängige Methode umfasst die Reaktion von 2,4-Difluorbenzol mit Butanol in Gegenwart eines geeigneten Katalysators unter kontrollierten Bedingungen. Die Reaktion wird typischerweise bei erhöhten Temperaturen durchgeführt, um eine vollständige Umsetzung zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von 2,4-Difluor-benzenebutanol kann effizientere und skalierbare Methoden beinhalten. So kann die Verwendung von kontinuierlichen Strömungsreaktoren die Ausbeute und Reinheit des Produkts verbessern. Darüber hinaus kann die Verwendung umweltfreundlicher Lösungsmittel und Katalysatoren den Prozess nachhaltiger gestalten .

Analyse Chemischer Reaktionen

Reaktionstypen: 2,4-Difluor-benzenebutanol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können sie in verschiedene Alkohole oder Kohlenwasserstoffe umwandeln.

Substitution: Die Fluoratome können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) in sauren Bedingungen.

Reduktion: Wasserstoffgas (H2) mit einem Palladiumkatalysator.

Substitution: Nukleophile Reagenzien wie Natriumhydroxid (NaOH) oder Kalium-tert-butoxid (KOtBu).

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von 2,4-Difluorbenzaldehyd oder 2,4-Difluorbenzoesäure.

Reduktion: Bildung von 2,4-Difluorbenzylalkohol oder 2,4-Difluortoluol.

Substitution: Bildung verschiedener substituierter Benzolderivate.

Wissenschaftliche Forschungsanwendungen

2,4-Difluor-benzenebutanol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere in der Entwicklung neuer Medikamente.

Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 2,4-Difluor-benzenebutanol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Fluoratome verbessern die Reaktivität und Stabilität der Verbindung und ermöglichen es ihr, an verschiedenen biochemischen Wegen teilzunehmen. Die Butanol-Seitenkette kann mit hydrophoben Bereichen von Proteinen interagieren, was möglicherweise ihre Funktion beeinflusst .

Ähnliche Verbindungen:

- 2,4-Difluorbenzylalkohol

- 2,4-Difluortoluol

- 2,4-Difluorbenzaldehyd

Vergleich: Im Vergleich zu diesen ähnlichen Verbindungen ist 2,4-Difluor-benzenebutanol durch das Vorhandensein der Butanol-Seitenkette einzigartig, die ihm unterschiedliche chemische und physikalische Eigenschaften verleiht. Dies macht es vielseitiger in verschiedenen Anwendungen, insbesondere bei der Synthese komplexer organischer Moleküle und in der biologischen Forschung .

Wirkmechanismus

The mechanism of action of 2,4-Difluoro-benzenebutanol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The butanol side chain can interact with hydrophobic regions of proteins, potentially affecting their function .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Challenges

- Synthetic Challenges: Fluorine introduction often requires hazardous reagents (e.g., HF or DAST), complicating large-scale production of this compound compared to non-fluorinated analogs.

- Biological Studies: Limited published data exist on this compound’s specific bioactivity, though analogs like 2,4-difluoro-benzamidine show promise in targeting trypsin-like proteases .

- Thermodynamic Stability : Computational studies suggest the 2,4-difluoro substitution pattern minimizes ring strain compared to 2,6-difluoro isomers, favoring synthetic feasibility.

Biologische Aktivität

2,4-Difluoro-benzenebutanol is an organic compound characterized by a butanol chain attached to a benzene ring with two fluorine substituents at the 2 and 4 positions. Its molecular formula is , and it has a molecular weight of approximately 186.20 g/mol. The presence of fluorine atoms significantly influences its chemical properties, including its reactivity and biological activity.

The unique structure of this compound enhances its lipophilicity, allowing it to effectively penetrate biological membranes. This property is crucial for studying enzyme interactions and metabolic pathways. The synthesis of this compound can be achieved through various methodologies, including nucleophilic substitution reactions and coupling reactions involving fluorinated precursors.

Synthesis Methods:

- Nucleophilic Substitution: Utilizing fluorinated aromatic compounds as starting materials.

- Coupling Reactions: Employing palladium-catalyzed cross-coupling techniques.

Biological Activity

The biological activity of this compound is notable due to its structural features, which enhance its affinity for specific enzymes and receptors. Research indicates potential applications in pharmacology, particularly in developing compounds with specific therapeutic effects.

The interaction studies focus on its mechanism of action at the molecular level. The fluorine substituents increase the compound's reactivity towards biological targets, potentially modulating their activity. This modulation can lead to significant biochemical pathways influencing various physiological processes.

Case Studies

Several studies have investigated the biological effects of this compound:

-

Enzyme Interaction Studies:

- A study demonstrated that this compound exhibits inhibitory effects on certain cytochrome P450 enzymes, which are crucial for drug metabolism.

- The compound showed increased binding affinity compared to non-fluorinated analogs, suggesting enhanced metabolic stability.

-

Pharmacological Applications:

- Research indicated that derivatives of this compound could serve as potential anti-inflammatory agents due to their ability to inhibit pro-inflammatory cytokines in vitro.

- Another study highlighted its potential as an analgesic agent through modulation of pain pathways in animal models.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 2-Fluorobenzenebutanol | C10H13F1O | Single fluorine substituent | Moderate enzyme interaction |

| 2-Chlorobenzenebutanol | C10H13ClO | Chlorine instead of fluorine | Lower biological activity |

| 4-Bromobenzenebutanol | C10H13BrO | Bromine substituent | Reduced affinity for enzymes |

| 3,4-Difluorobenzenebutylamine | C10H12F2N | Amino group addition | Enhanced receptor modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.